1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions.
Coupling reactions: The final step involves coupling the substituted pyrazole rings using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antifungal and antibacterial agents.
Agricultural Science: The compound is studied for its fungicidal properties and its potential use in crop protection.
Biological Research: It serves as a tool compound in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and are used as fungicides.
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: Another related compound with similar structural features.
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-8(2-4-14-16)6-13-7-9-3-5-15-17(9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
DHXPAASPFRHYJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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